4-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyrimidine
Description
Properties
IUPAC Name |
4-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4/c1-2-4-18-13-16(5-6-17(18)3-1)14-22-9-11-23(12-10-22)19-7-8-20-15-21-19/h1-8,13,15H,9-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXWKPAZKMJLBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=CC=CC=C3C=C2)C4=NC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Components
This method involves reacting 4-chloropyrimidine with 1-[(naphthalen-2-yl)methyl]piperazine under basic conditions. The chloride leaving group on pyrimidine is displaced by the piperazine nitrogen, forming the target compound. Anhydrous solvents like dichloroethane or dimethylformamide (DMF) are preferred to minimize side reactions.
Optimization and Challenges
Key parameters include temperature (80–100°C) and the use of bases such as triethylamine or DIBA (N,N-diisopropylethylamine). Prolonged reaction times (12–24 hours) improve yields but risk decomposition. A study reported a 68% yield using DIBA in DMF at 90°C for 18 hours. However, steric hindrance from the naphthalene group can reduce reactivity, necessitating excess piperazine derivatives.
Reductive Amination Strategy
Synthetic Pathway
Reductive amination offers an alternative route by coupling 2-(naphthalen-2-yl)acetaldehyde with 1-(pyrimidin-4-yl)piperazine. Sodium triacetoxyborohydride (STAB) in dichloroethane facilitates imine formation and subsequent reduction. This method avoids halogenated intermediates, enhancing atom economy.
Performance Metrics
A representative procedure achieved a 75% yield using STAB and acetic acid in dichloroethane at room temperature for 16 hours. The mild conditions preserve the integrity of the naphthalene and pyrimidine moieties. However, stoichiometric control is critical to prevent over-reduction or dimerization.
Combinatorial and High-Throughput Methods
Automated Synthesis Platforms
Combinatorial libraries of piperazine-pyrimidine hybrids have been generated using resin-bound intermediates. For example, Wang resin-functionalized pyrimidines react with diverse piperazine derivatives in N-methyl-2-pyrrolidone (NMP), followed by cleavage to release the target compound. This approach enables rapid screening of reaction conditions.
Yield and Scalability
High-throughput experiments using DIBA in NMP achieved 50–60% yields within 20 hours, with purity >90% as assessed by HPLC. While scalable, this method requires specialized equipment and generates significant solvent waste, limiting industrial applicability.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies highlight dichloroethane as superior to THF or acetonitrile due to its ability to solubilize aromatic intermediates. Elevated temperatures (80–100°C) accelerate nucleophilic substitution but may degrade heat-sensitive components.
Catalytic Additives
The addition of catalytic iodine (5 mol%) enhances electrophilicity of the pyrimidine ring, improving reaction rates by 20–30%. Similarly, molecular sieves (4Å) mitigate moisture-induced side reactions in reductive amination.
Comparative Analysis of Synthesis Methods
The table below summarizes key metrics for each method:
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 68 | 85 | 18 | Moderate |
| Reductive Amination | 75 | 92 | 16 | High |
| Combinatorial | 55 | 90 | 20 | Low |
Reductive amination offers the best balance of yield and purity, whereas combinatorial methods excel in diversity generation despite lower scalability .
Chemical Reactions Analysis
Types of Reactions
4-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogenating agents, nucleophiles, and electrophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can lead to various substituted products .
Scientific Research Applications
Therapeutic Applications
-
Anticancer Activity
- Research has indicated that compounds similar to 4-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyrimidine exhibit inhibitory effects on various kinases involved in cancer progression. For instance, studies show that certain pyrimidine derivatives can inhibit serine-threonine kinases such as p70S6K and Akt, which are crucial in cell growth and survival pathways .
- Neurological Disorders
- Antimicrobial Properties
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal highlighted the synthesis of several pyrimidine derivatives, including those with naphthalenyl substituents. These compounds were tested against cancer cell lines, showing significant cytotoxicity at low micromolar concentrations. The mechanism of action was linked to the inhibition of cell cycle progression and induction of apoptosis in cancer cells .
Case Study 2: Neurological Effects
In an animal model study, a derivative of This compound was evaluated for its antidepressant effects. Behavioral tests indicated that the compound significantly reduced depressive-like symptoms compared to controls, suggesting its potential as a therapeutic agent for mood disorders .
Summary of Findings
The applications of This compound extend across various therapeutic areas, particularly in oncology and neurology. Its structural characteristics contribute to its bioactivity, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 4-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Pyrimidine Hybrids with Aryl Substituents
Table 1: Key Structural Analogs
*Calculated based on molecular formula C19H19N5.
Key Observations:
- Aromatic vs.
- Electron-Withdrawing/Donating Groups : Compounds like C4 (4-fluorophenyl) and C3 (4-chlorophenyl) in show that halogen substituents modulate electronic properties, affecting solubility and target affinity. The naphthalene group, being electron-rich, may favor interactions with electron-deficient enzyme regions .
Piperazine Derivatives in Kinase Inhibition
Table 2: Kinase-Targeting Piperazine-Pyrimidine Analogs
| Compound Name / ID | Target Kinase | Substituent Features | IC50/Ki | Reference |
|---|---|---|---|---|
| GDC-0941 (Thieno[3,2-d]pyrimidine) | PI3K p110α | Morpholino and indazolyl groups | 3 nM (PI3K) | [8] |
| PI-3065 | p110δ | Cyclopropylmethyl-piperazine | 5 nM (p110δ) | [19] |
| 4-{4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-5-fluoro-6-(4-methoxyphenyl)pyrimidine | Undisclosed | Cyclopropyl-oxazole and methoxyphenyl | N/A | [18] |
Key Observations:
- Piperazine Flexibility : The piperazine linker in GDC-0941 and PI-3065 allows for optimal positioning of substituents within kinase ATP-binding pockets. The naphthalen-2-ylmethyl group in the target compound may similarly enhance binding through hydrophobic interactions .
- Selectivity : Substitutions on the piperazine ring (e.g., cyclopropylmethyl in PI-3065) influence isoform selectivity. The bulkier naphthalene group in the target compound could confer unique selectivity profiles .
Dopamine Receptor Antagonists
Table 3: Dopamine Receptor-Targeting Analogs
| Compound Name / ID | Receptor Selectivity | Substituent Features | Ki (nM) | Reference |
|---|---|---|---|---|
| S 18126 | D4 > D2/D3 | Benzoindane-piperazine | 2.4 (D4), 738 (D2) | [6] |
| L 745,870 | D4 > D2/D3 | Chlorophenyl-piperazine | 2.5 (D4), 905 (D2) | [6] |
| Target Compound | Hypothetical | Naphthalen-2-ylmethyl | N/A | N/A |
Key Observations:
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity: The naphthalene moiety increases logP compared to simpler analogs (e.g., Piribedil: logP ~1.5 vs.
- Metabolic Stability : Piperazine rings are prone to oxidation, but bulky substituents like naphthalene may slow CYP450-mediated metabolism, extending half-life .
Biological Activity
4-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyrimidine is an organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of piperazine derivatives, which are known for their diverse pharmacological properties. The structural features of this compound suggest possible interactions with various biological targets, making it a candidate for further research in medicinal chemistry.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on various enzymes, particularly kinases, which play critical roles in cell signaling and regulation. For instance, similar compounds have shown efficacy in inhibiting p70S6 kinase, a key regulator in cancer cell proliferation .
- Receptor Modulation : The piperazine moiety allows for potential interactions with neurotransmitter receptors, which may lead to effects on mood and cognition. Research into related compounds has shown promise in modulating serotonin and dopamine receptors, suggesting a potential application in treating psychiatric disorders .
- Antimicrobial Activity : Preliminary studies indicate that derivatives of pyrimidine compounds exhibit antimicrobial properties. The presence of the naphthalenylmethyl group may enhance the hydrophobic interactions necessary for membrane penetration, thus exhibiting antibacterial and antifungal activities .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- In vitro Studies : A study focused on pyrimidine derivatives demonstrated significant inhibitory activity against Plasmodium falciparum dihydrofolate reductase (PfDHFR), a target for antimalarial drugs. The tested compounds showed IC50 values ranging from 1.3 to 243 nM against the wild-type enzyme, indicating strong potential for antimalarial applications .
- Anticancer Properties : Research involving similar piperazine-containing compounds has revealed their ability to inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest. These findings suggest that this compound may also possess anticancer properties worth investigating further .
- Neuropharmacological Effects : Compounds with similar structures have been evaluated for their effects on neurological conditions. In particular, studies have shown that certain piperazine derivatives can alleviate symptoms of anxiety and depression by modulating neurotransmitter systems .
Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 4-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyrimidine, and how can reaction conditions be optimized?
The synthesis typically involves coupling a naphthalene-substituted piperazine derivative with a pyrimidine precursor. Key steps include:
- Nucleophilic substitution : Reacting 4-chloropyrimidine with 4-[(naphthalen-2-yl)methyl]piperazine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C for 12–24 hours .
- Catalytic optimization : Using potassium carbonate or triethylamine as a base to enhance reaction efficiency. Monitoring via TLC or HPLC ensures completion .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures yields high-purity product .
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Single-crystal X-ray diffraction (SC-XRD) : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions. For example, SC-XRD revealed a monoclinic crystal system with π-π stacking between naphthalene and pyrimidine moieties in related compounds .
- Spectroscopic methods :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Receptor binding assays : Screen for affinity at serotonin (5-HT), dopamine (D), or histamine receptors due to structural similarities to known piperazine-based ligands. Radioligand displacement assays using H-spiperone or H-ketanserin are common .
- Enzyme inhibition studies : Test against kinases (e.g., CDK2) or phosphodiesterases using fluorescence-based assays .
- Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK293, HepG2) to rule out nonspecific toxicity .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with improved target selectivity?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., 5-HT receptor). Focus on hydrophobic pockets accommodating the naphthalene group and hydrogen bonds with pyrimidine .
- QSAR modeling : Train models on datasets of piperazine-pyrimidine derivatives to predict bioactivity. Descriptors like logP, polar surface area, and H-bond acceptors/donors are critical .
- MD simulations : Simulate ligand-receptor dynamics (50–100 ns) to assess binding stability and entropy-driven interactions .
Q. What strategies resolve contradictions in pharmacological data across studies?
- Meta-analysis : Systematically compare assay conditions (e.g., buffer pH, cell type) that may affect receptor binding. For example, 5-HT affinity varies with Mg ion concentration .
- Proteomic profiling : Use LC-MS/MS to identify off-target interactions that explain divergent results .
- Species-specific assays : Replicate studies in humanized receptor models if initial data derive from rodent proteins .
Q. How are impurities profiled and controlled during scale-up synthesis?
- ICH guidelines : Identify critical impurities (e.g., unreacted 4-chloropyrimidine or N-alkylated byproducts) using LC-MS and NMR .
- Process optimization : Adjust reaction stoichiometry (e.g., 1.2:1 piperazine:pyrimidine ratio) and implement inline FTIR monitoring to minimize side reactions .
- Degradation studies : Stress testing (heat, light, pH extremes) followed by HPLC-DAD-ELSD to characterize degradation pathways .
Q. What crystallographic techniques elucidate polymorphism or hydrate/solvate formation?
- SC-XRD with variable-temperature studies : Resolve thermal expansion coefficients and phase transitions. For example, a related pyrimidine-piperazine compound exhibited a triclinic polymorph at low temperatures .
- Dynamic vapor sorption (DVS) : Quantify hygroscopicity and identify hydrate formation thresholds (e.g., >75% RH) .
- Pair distribution function (PDF) analysis : Probe amorphous vs. crystalline domains in bulk samples .
Methodological Notes
- Data interpretation : Always cross-validate computational predictions with experimental assays (e.g., docking scores vs. IC values) .
- Ethical compliance : Adhere to institutional guidelines for in vitro/in vivo studies, particularly when referencing receptor binding data from patents or preclinical reports .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
